

An In-depth Technical Guide to the Thermochemical Properties of Triphenylsilane

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Compound of Interest

Compound Name: Triphenylsilane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **triphenylsilane** (Ph_3SiH), a compound of significant interest in organic synthesis and materials science. This document collates available quantitative data, details relevant experimental methodologies, and presents logical relationships through diagrams to serve as a vital resource for researchers, scientists, and professionals in drug development.

Core Thermochemical Data

The thermochemical properties of **triphenylsilane** are crucial for understanding its stability, reactivity, and behavior in various chemical processes. The following tables summarize the key quantitative data available.

| Property | Value | Method | Reference |
|--|--|-------------------------------------|-----------|
| Standard Enthalpy of Formation (Solid, 298.15 K) | Not experimentally determined | - | - |
| Enthalpy of Sublimation (298.15 K) | Not experimentally determined | - | - |
| Si-H Bond Dissociation Energy (BDE) | ~84 - 104 kcal/mol (general range for organosilanes) | Theoretical & Indirect Experimental | [1] |

Note: Direct experimental values for the standard enthalpy of formation and sublimation of **triphenylsilane** are not readily available in the surveyed literature. The determination of these values for organosilicon compounds can be challenging. For comparison, the standard enthalpy of formation of the related compound, tetraphenylsilane (Ph_4Si), has been experimentally determined.

Experimental Protocols

The determination of the thermochemical properties of solid organic compounds like **triphenylsilane** relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔH_f°) of an organosilicon compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔH_c°) using a bomb calorimeter. For solid samples like **triphenylsilane**, a rotating-bomb method is often employed to ensure complete combustion and dissolution of the solid products.

Experimental Workflow: Combustion Calorimetry



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Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Detailed Steps:

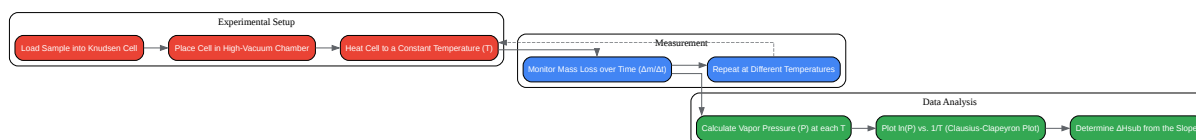
- **Sample Preparation:** A precisely weighed sample of high-purity **triphenylsilane** is placed in a quartz crucible. A known mass of a combustion promoter, such as benzoic acid, is often added to ensure complete and rapid combustion.
- **Calorimeter Setup:** The crucible is placed inside a stainless steel decomposition vessel (the "bomb"). The bomb is then sealed and pressurized with a high-purity oxygen to approximately 30 atm. A small amount of water is typically added to the bomb to dissolve the acidic combustion products.
- **Combustion:** The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The sample is ignited electrically via a fuse wire. The temperature of the water is monitored with high precision before, during, and after combustion.
- **Data Analysis:** The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion (e.g., benzoic acid). The temperature change observed during the combustion of **triphenylsilane**, corrected for the heat from the fuse wire and any auxiliary materials, is used to calculate the energy of combustion. From this, the standard enthalpy of combustion is determined.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of **triphenylsilane** and the known standard enthalpies of formation of the products ($\text{CO}_2(\text{g})$, $\text{H}_2\text{O}(\text{l})$, and $\text{SiO}_2(\text{s, amorphous})$). A rotating-bomb setup is particularly important for

organosilicon compounds to ensure the final silicon-containing product (typically amorphous silica) is in a well-defined state.[2][3]

Knudsen Effusion Method for Enthalpy of Sublimation

The enthalpy of sublimation ($\Delta H_{\text{sub}}^\circ$) is determined by measuring the vapor pressure of a substance as a function of temperature. For low-volatility solids like **triphenylsilane**, the Knudsen effusion method is a suitable technique.[4]

Experimental Workflow: Knudsen Effusion Method



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Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.

Detailed Steps:

- **Sample Preparation and Setup:** A small amount of solid **triphenylsilane** is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area. The cell is then placed in a high-vacuum chamber.
- **Effusion Measurement:** The cell is heated to a specific, constant temperature. In the high vacuum, the **triphenylsilane** sublimates, and the gaseous molecules effuse through the

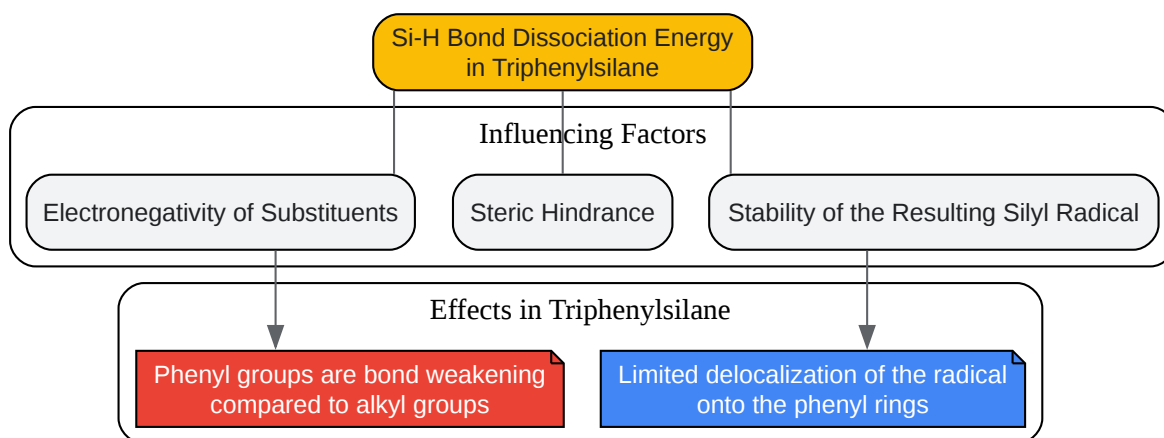
orifice. The rate of mass loss from the cell is measured over a period of time using a sensitive microbalance.

- Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation: $P = (\Delta m / \Delta t) * (1/A) * \sqrt{2\pi RT/M}$ where P is the vapor pressure, $\Delta m / \Delta t$ is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of **triphenylsilane**.
- Temperature Dependence: The experiment is repeated at several different temperatures to obtain a set of vapor pressure values as a function of temperature.
- Enthalpy of Sublimation Calculation: The enthalpy of sublimation is then determined from the Clausius-Clapeyron equation by plotting the natural logarithm of the vapor pressure ($\ln P$) against the reciprocal of the absolute temperature ($1/T$). The slope of this plot is equal to $-\Delta H_{\text{sub}}^\circ / R$.^{[5][6]}

Bond Dissociation Energy

The silicon-hydrogen (Si-H) bond dissociation energy (BDE) is a critical parameter for understanding the reactivity of **triphenylsilane**, particularly in radical reactions.

Factors Influencing Si-H Bond Dissociation Energy



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Caption: Factors influencing the Si-H bond dissociation energy in **triphenylsilane**.

While a precise, directly measured experimental value for the Si-H BDE in **triphenylsilane** is not consistently reported, it is generally understood that the substitution of hydrogen atoms in silane (SiH_4) with organic groups affects the Si-H bond strength. Phenyl substituents are known to be bond-weakening compared to alkyl groups.^[1] This is attributed to the electronegativity of the phenyl group and the stability of the resulting triphenylsilyl radical. However, the stabilization of the silyl radical by the phenyl groups is not as significant as the stabilization of a carbon-centered radical by an adjacent phenyl group. Theoretical studies and indirect experimental evidence place the Si-H BDE for triorganosilanes in the range of approximately 84-104 kcal/mol.^[1]

Conclusion

This technical guide has summarized the key thermochemical properties of **triphenylsilane**, providing detailed experimental protocols for their determination. While direct experimental data for the enthalpy of formation and sublimation of **triphenylsilane** remains elusive, the methodologies outlined provide a clear path for future experimental work. The understanding of the Si-H bond dissociation energy, though not precisely quantified for this specific molecule, is informed by the general trends observed in organosilanes. This compilation of information serves as a valuable resource for researchers utilizing **triphenylsilane** in their work, enabling a deeper understanding of its energetic landscape.

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